molecular formula C13H19BrO2 B11938146 5-Bromo-3-ethyl-adamantane-1-carboxylic acid CAS No. 56531-60-3

5-Bromo-3-ethyl-adamantane-1-carboxylic acid

Cat. No.: B11938146
CAS No.: 56531-60-3
M. Wt: 287.19 g/mol
InChI Key: MJKPKTLCKBPVQX-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives are widely studied due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

The synthesis of 5-Bromo-3-ethyl-adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that provide unique stability and reactivity. Industrial production methods may include the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .

Chemical Reactions Analysis

5-Bromo-3-ethyl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantanes .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-adamantane-1-carboxylic acid involves its interaction with molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-3-ethyl-adamantane-1-carboxylic acid can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-ethyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-2-11-3-9-4-12(6-11,10(15)16)8-13(14,5-9)7-11/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKPKTLCKBPVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190676
Record name 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56531-60-3
Record name 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56531-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethyltricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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